molecular formula C18H26ClNO3 B15191267 2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride CAS No. 119952-77-1

2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride

Cat. No.: B15191267
CAS No.: 119952-77-1
M. Wt: 339.9 g/mol
InChI Key: CBROCJYDYNGREQ-UHFFFAOYSA-N
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Description

2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride is a complex organic compound that belongs to the class of propanolamines It is characterized by the presence of a propanol backbone, an isopropylamino group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride typically involves multiple steps:

    Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via nucleophilic substitution reactions, often using isopropylamine as a reagent.

    Attachment of the Dibenzofuran Moiety: The dibenzofuran moiety is attached through etherification reactions, where the hydroxyl group of the propanol reacts with a dibenzofuran derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the isopropylamino group, potentially converting it to secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dibenzofuran moiety, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines, primary amines.

    Substitution Products: Halogenated dibenzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, free base
  • **2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, acetate

Uniqueness

The hydrochloride salt form of the compound is unique due to its enhanced solubility and stability compared to its free base or acetate counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.

Properties

CAS No.

119952-77-1

Molecular Formula

C18H26ClNO3

Molecular Weight

339.9 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H25NO3.ClH/c1-12(2)19-10-13(20)11-21-14-7-8-18-16(9-14)15-5-3-4-6-17(15)22-18;/h7-9,12-13,19-20H,3-6,10-11H2,1-2H3;1H

InChI Key

CBROCJYDYNGREQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC2=C(C=C1)OC3=C2CCCC3)O.Cl

Origin of Product

United States

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